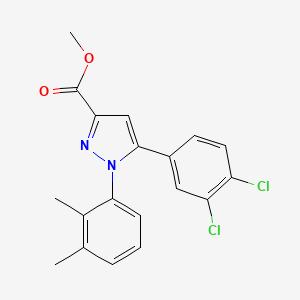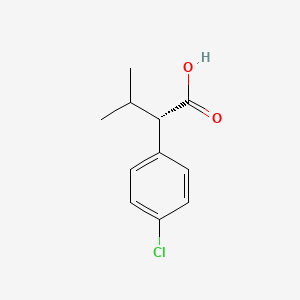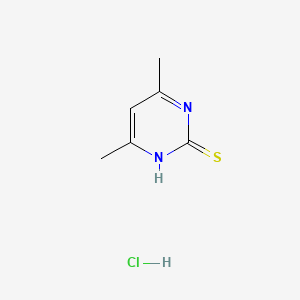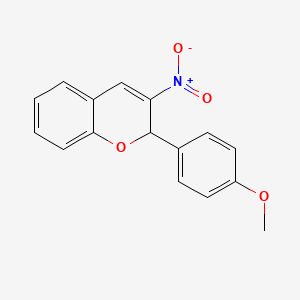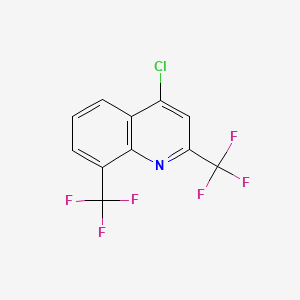
2,3,5,6-四氟-7,7,8,8-四氰基喹啉二甲烷
描述
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane, also known as F4-TCNQ, is a dopant used in the fabrication of organic semiconductors . It can tune the electronic properties as its lowest unoccupied molecular orbital is at a desirable energy level required to oxidize a wide range of semiconductors .
Molecular Structure Analysis
The empirical formula of F4-TCNQ is C12F4N4 and its molecular weight is 276.15 . The molecule has a complex structure with multiple fluorine and nitrogen atoms attached to a carbon backbone .Physical And Chemical Properties Analysis
F4-TCNQ is a solid substance with a melting point of 285-290 °C . It is insoluble in water .科研应用
1. 有机半导体应用
2,3,5,6-四氟-7,7,8,8-四氰基喹啉二甲烷(F4TCNQ)在有机半导体领域显示出潜力。Umar等人(2021年)进行了一项比较性的DFT研究,突出了其在电子器件设计中的潜在应用。他们的研究重点在于分子的结构、振动和电子性质,表明氟化作用降低了电学和光学带隙,使F4TCNQ适用于有机半导体(Umar et al., 2021)。
2. 光电子器件优化
Rubino等人(2021年)强调了F4TCNQ在增强光电子器件中的作用。他们的研究揭示了该分子的显著电学性质,并展示了含有F4TCNQ的溶液的荧光发射,与能源技术系统设计相关(Rubino et al., 2021)。
3. 薄膜中的掺杂效率
Wang等人(2015年)探讨了F4TCNQ在聚(3-己基噻吩)(P3HT)溶液和薄膜中的掺杂机制。他们的紫外-可见和红外吸收光谱分析表明F4TCNQ与P3HT之间存在显著的电荷转移,影响了P3HT薄膜中杂质掺杂诱导的极化子密度。这对于理解这类系统中的掺杂效率至关重要(Wang et al., 2015)。
4. 有机电子中的FTIR光谱电化学
Watts等人(2020年)利用FTIR光谱电化学结合密度泛函理论进行了一项研究,以研究F4TCNQ的氧化还原性质。他们重点关注F4TCNQ的自由基阴离子和二阴离子物种的振动模式,这对其作为有机电子材料中的p-掺杂剂的使用至关重要(Watts et al., 2020)。
5. 表面的电荷转移
Furuhashi和Yoshinobu(2010年)对氢端Si(111)表面上F4-TCNQ的分子取向和化学状态的研究揭示了关于电荷转移和分子排列的见解。他们的工作对于理解F4-TCNQ如何与半导体表面相互作用,从而影响电子器件的发展至关重要(Furuhashi & Yoshinobu, 2010)。
性质
IUPAC Name |
2-[4-(dicyanomethylidene)-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F4N4/c13-9-7(5(1-17)2-18)10(14)12(16)8(11(9)15)6(3-19)4-20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHWGNYCZPISET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C1C(=C(C(=C(C#N)C#N)C(=C1F)F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369837 | |
| Record name | 2,2'-(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane | |
CAS RN |
29261-33-4 | |
| Record name | 2,2'-(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(perfluorocyclohexa-2,5-diene-1,4-diylidene)dimalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![5-[2-(4-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B1363032.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone O-methyloxime](/img/structure/B1363040.png)
